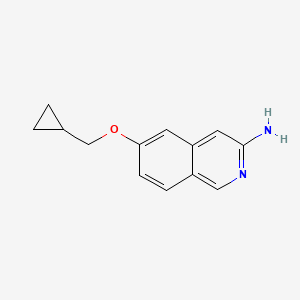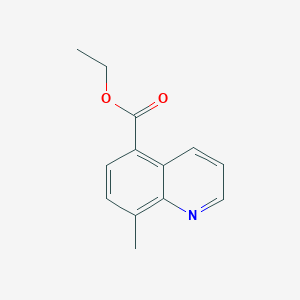
1-Aziridinepropionic acid, cycloheptyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C12H21NO2 It is characterized by the presence of a cycloheptyl group attached to a 3-(aziridin-1-yl)propanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl 3-(aziridin-1-yl)propanoate typically involves the reaction of cycloheptanol with 3-(aziridin-1-yl)propanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of cycloheptyl 3-(aziridin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
Cycloheptyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cycloheptyl 3-(aziridin-1-yl)propanoic acid.
Reduction: Cycloheptyl 3-(aziridin-1-yl)propanol.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
Cycloheptyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cycloheptyl 3-(aziridin-1-yl)propanoate involves its interaction with biological molecules through the aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells .
類似化合物との比較
Similar Compounds
- Cyclohexyl 3-(aziridin-1-yl)propanoate
- Cyclooctyl 3-(aziridin-1-yl)propanoate
- Cyclopentyl 3-(aziridin-1-yl)propanoate
Uniqueness
Cycloheptyl 3-(aziridin-1-yl)propanoate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
特性
CAS番号 |
99900-95-5 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC名 |
cycloheptyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO2/c14-12(7-8-13-9-10-13)15-11-5-3-1-2-4-6-11/h11H,1-10H2 |
InChIキー |
YDRWEIADTDQASH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)OC(=O)CCN2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



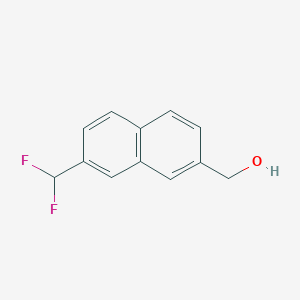
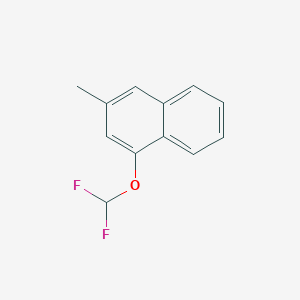
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
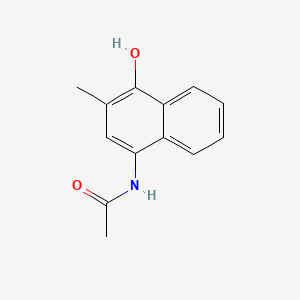


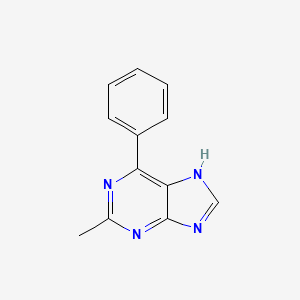
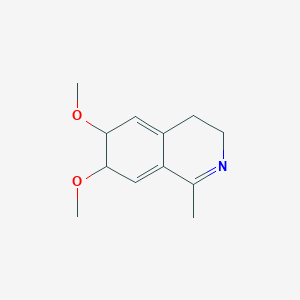
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
